molecular formula C6H7N3O2 B13112927 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone

Cat. No.: B13112927
M. Wt: 153.14 g/mol
InChI Key: DNSRHYIDYPDGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at the 4-position, a hydroxyl group at the 6-position, and an ethanone group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone can be synthesized through various methods. One common approach involves the condensation of 4-amino-6-hydroxypyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-hydroxypyrimidin-5-yl)ethanone
  • 1-(4-Amino-6-methylpyrimidin-5-yl)ethanone
  • 1-(4-Amino-6-chloropyrimidin-5-yl)ethanone

Uniqueness

1-(4-Amino-6-hydroxypyrimidin-5-yl)ethanone is unique due to the presence of both an amino and a hydroxyl group on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-acetyl-4-amino-1H-pyrimidin-6-one

InChI

InChI=1S/C6H7N3O2/c1-3(10)4-5(7)8-2-9-6(4)11/h2H,1H3,(H3,7,8,9,11)

InChI Key

DNSRHYIDYPDGNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CNC1=O)N

Origin of Product

United States

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